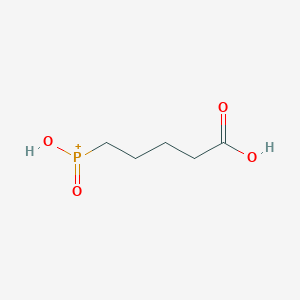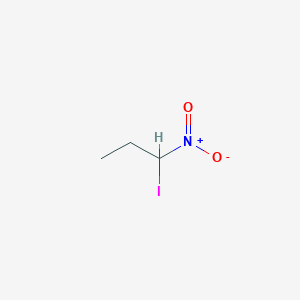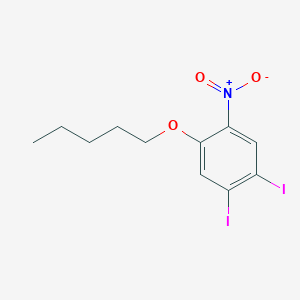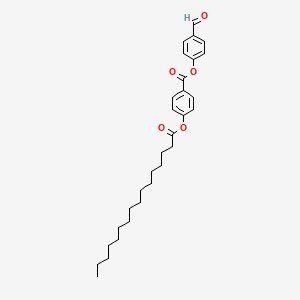
(4-Carboxybutyl)(hydroxy)oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Carboxybutyl)(hydroxy)oxophosphanium is a chemical compound with the molecular formula C₅H₁₁O₄P It is characterized by the presence of a carboxybutyl group attached to a hydroxy-oxophosphanium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Carboxybutyl)(hydroxy)oxophosphanium typically involves the reaction of 4-carboxybutylphosphonic acid with appropriate reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The industrial production process is designed to ensure consistent quality and compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions
(4-Carboxybutyl)(hydroxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
(4-Carboxybutyl)(hydroxy)oxophosphanium has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-Carboxybutyl)(hydroxy)oxophosphanium involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Similar Compounds
(4-Aminophenyl)(hydroxy)oxophosphanium: Similar in structure but with an amino group instead of a carboxybutyl group.
(4-Bromophenyl)(hydroxy)oxophosphanium: Contains a bromophenyl group, differing in its reactivity and applications.
Uniqueness
(4-Carboxybutyl)(hydroxy)oxophosphanium is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its carboxybutyl group allows for specific interactions and applications that are not possible with other similar compounds.
特性
CAS番号 |
918950-48-8 |
|---|---|
分子式 |
C5H10O4P+ |
分子量 |
165.10 g/mol |
IUPAC名 |
4-carboxybutyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C5H9O4P/c6-5(7)3-1-2-4-10(8)9/h1-4H2,(H-,6,7,8,9)/p+1 |
InChIキー |
ALGVRXOYGCITOW-UHFFFAOYSA-O |
正規SMILES |
C(CC[P+](=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide](/img/structure/B12618353.png)
![(4S)-4-[(Benzyloxy)methyl]-4-(dec-1-en-1-yl)-1,3-oxazolidin-2-one](/img/structure/B12618360.png)



![(5E)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12618384.png)

![(6R)-6-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12618397.png)



![(3R)-N-[3-chloro-5-(trifluoromethyl)phenyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12618423.png)

